3-Bromo-5-(1H-imidazol-1-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

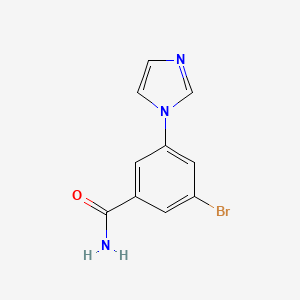

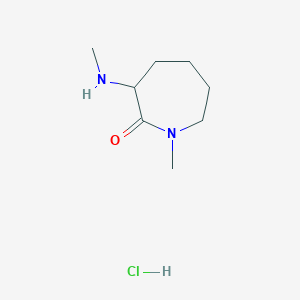

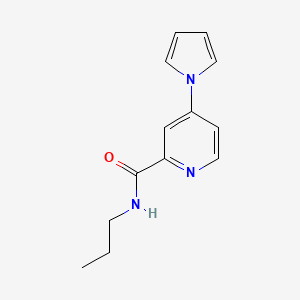

3-Bromo-5-(1H-imidazol-1-yl)benzamide is a chemical compound with the molecular formula C10H8BrN3O and a molecular weight of 266.09 . It is also known by the synonyms 3-Bromo-5-(imidazol-1-yl)benzamide and Benzamide, 3-bromo-5-(1H-imidazol-1-yl)- .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide group with a bromine atom at the 3rd position and an imidazole group at the 5th position . The imidazole group is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Physical And Chemical Properties Analysis

This compound has a molecular weight of 266.09 . Other physical and chemical properties such as boiling point, melting point, and density are not explicitly mentioned in the search results.Applications De Recherche Scientifique

Synthetic Chemistry Applications

3-Bromo-5-(1H-imidazol-1-yl)benzamide and its derivatives serve as key intermediates in the synthesis of complex molecules. For instance, the compound has been utilized in the synthesis of cycloheptathiazole derivatives through reactions involving base treatment of bromotropolon-yl-thiourea derivatives, facilitating the formation of various thiazolone derivatives with significant chemical interest (Seto, Nishiyama, & Ogura, 1962). Additionally, it is instrumental in copper-mediated aerobic oxidative synthesis, demonstrating its utility in creating 3-bromo-imidazo[1,2-a]pyridines through a one-pot process that tolerates a wide range of functional groups, highlighting its versatility in synthetic pathways (Zhou et al., 2016).

Medicinal Chemistry Applications

In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties. A study on the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides reveals the potential of these compounds as selective class III agents, indicating their significance in developing new therapeutics for cardiac arrhythmias (Morgan et al., 1990). This area of research is critical for identifying novel drug candidates with improved efficacy and safety profiles.

Material Science Applications

This compound has also found applications in material science, particularly in the development of task-specific ionic liquids. A notable study demonstrates the synthesis of a new room-temperature ionic liquid from 1-butyl imidazole and 3-bromopropylamine hydrobromide, showcasing its capability for reversible CO2 capture. This application is significant in the context of environmental chemistry and sustainability, offering potential solutions for carbon capture and storage technologies (Bates et al., 2002).

Propriétés

IUPAC Name |

3-bromo-5-imidazol-1-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3O/c11-8-3-7(10(12)15)4-9(5-8)14-2-1-13-6-14/h1-6H,(H2,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMNHLLJUIPTKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C2=CC(=CC(=C2)C(=O)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

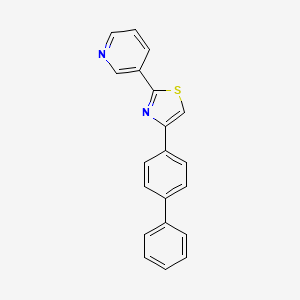

![2-[(4-amino-5-propyl-1,2,4-triazol-3-yl)sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone](/img/structure/B2847130.png)

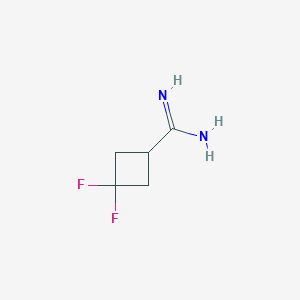

![7,8-Dimethoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2847134.png)

![2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-3-methylquinoxaline](/img/structure/B2847138.png)

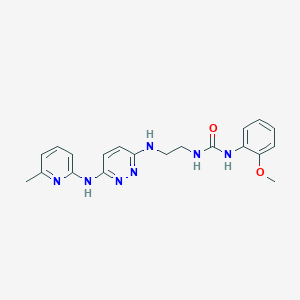

![N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-4-methylbenzamide](/img/structure/B2847142.png)